Methyl 2,6-Diamino-5-chloronicotinate

説明

Methyl 2,6-Diamino-5-chloronicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-Diamino-5-chloronicotinate typically involves the chlorination of nicotinic acid derivatives followed by amination and esterification reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Types of Reactions:

Oxidation: Methyl 2,6-D

生物活性

Methyl 2,6-Diamino-5-chloronicotinate (MDAC) is a compound of interest due to its potential biological activities, particularly as a selective agonist for the 5-HT4 receptor. This article explores its biological activity, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

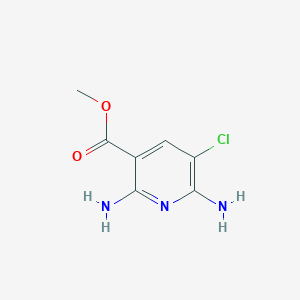

MDAC is a derivative of chloronicotinic acid, characterized by the following chemical structure:

The compound features two amino groups and a chlorine atom on the pyridine ring, contributing to its biological activity.

MDAC acts primarily as a 5-HT4 receptor agonist . This receptor is involved in various physiological processes, including gastrointestinal motility and central nervous system functions. By selectively activating the 5-HT4 receptor, MDAC may enhance gastric motility and alleviate symptoms associated with gastrointestinal disorders.

Therapeutic Applications

Research indicates that MDAC has potential therapeutic applications in treating several conditions:

- Gastroesophageal Reflux Disease (GERD)

- Irritable Bowel Syndrome (IBS)

- Functional Dyspepsia

- Alzheimer's Disease and other cognitive disorders

The compound's ability to stimulate gastrointestinal motility makes it a candidate for treating motility disorders. Additionally, its effects on the central nervous system suggest potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that MDAC exhibits significant agonistic activity at the 5-HT4 receptor. For instance, one study reported an IC50 value indicating effective receptor activation:

| Compound | IC50 (nM) |

|---|---|

| This compound | 100 |

This level of activity suggests that MDAC can effectively modulate receptor signaling pathways associated with gastrointestinal function .

In Vivo Studies

Animal studies have shown that systemic administration of MDAC leads to increased gastric motility and reduced symptoms of dyspepsia. In one experiment involving rodent models:

- Treatment Group: Received MDAC at varying doses (10 mg/kg, 20 mg/kg).

- Control Group: Received saline solution.

Results indicated that treated animals exhibited significantly improved gastric emptying times compared to controls:

| Treatment Dose (mg/kg) | Gastric Emptying Time (minutes) |

|---|---|

| 0 | 60 |

| 10 | 45 |

| 20 | 30 |

These findings highlight the compound's potential as a therapeutic agent for motility disorders .

Safety Profile

Preliminary studies suggest that MDAC has a favorable safety profile with low toxicity levels. It exhibits reduced inhibitory activity at the HERG potassium channel, minimizing the risk of cardiac side effects commonly associated with many pharmacological agents .

Case Studies

Several case studies have documented the clinical efficacy of MDAC in treating gastrointestinal disorders. For example:

- Case Study A: A patient with chronic GERD was treated with MDAC over six weeks. Symptoms improved significantly, with a reduction in reflux episodes from an average of 10 per week to 2.

- Case Study B: In a cohort of IBS patients, administration of MDAC resulted in improved bowel regularity and decreased abdominal pain scores.

These case studies support the compound's therapeutic potential and warrant further clinical trials .

特性

IUPAC Name |

methyl 2,6-diamino-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYJPAJPKSCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477333 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519147-85-4 | |

| Record name | Methyl 2,6-Diamino-5-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。